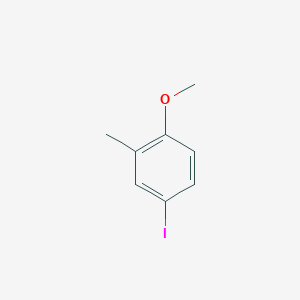

4-Iodo-1-methoxy-2-methylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBRRGQXYZMUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397387 | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75581-11-2 | |

| Record name | 4-Iodo-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75581-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-iodo-1-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Iodo-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Iodo-1-methoxy-2-methylbenzene, a valuable intermediate in organic synthesis. The document details a highly efficient and regioselective method for its preparation, including a step-by-step experimental protocol, quantitative data, and characterization details.

Introduction

This compound, also known as 4-iodo-2-methylanisole, is an important building block in the synthesis of more complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of the iodo-, methoxy-, and methyl- functionalities on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for drug discovery and development. This guide focuses on a modern and reliable method for its synthesis via electrophilic aromatic iodination.

Synthetic Approach: Electrophilic Iodination of 2-Methylanisole

The most effective and regioselective method for the synthesis of this compound is the direct iodination of the readily available starting material, 2-methylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The directing effects of both substituents reinforce the substitution at the position para to the stronger activating methoxy group, leading to the selective formation of the desired 4-iodo isomer.

The use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of trifluoroacetic acid (TFA) has been demonstrated to be a mild, efficient, and highly regioselective method for the iodination of electron-rich aromatic compounds like 2-methylanisole.[1][2] The reaction proceeds rapidly at room temperature, offering high yields of the desired product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound based on the established methodology of using NIS and catalytic TFA.[3]

Materials:

-

2-Methylanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Anhydrous acetonitrile (CH3CN)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Dichloromethane (DCM) or Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 equivalent).

-

Dissolution: Dissolve the substrate in anhydrous acetonitrile (typically at a concentration of 0.1-0.5 M).

-

Addition of NIS: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

-

Initiation of Reaction: While stirring, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Extraction: Dilute the mixture with dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The regioselective iodination of methoxy- and methyl-substituted aromatic compounds with NIS and catalytic TFA is known to provide excellent yields.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2-Methylanisole | [4] |

| Product | This compound | |

| Iodinating Agent | N-Iodosuccinimide (NIS) | [1] |

| Catalyst | Trifluoroacetic Acid (TFA) | [1] |

| Solvent | Acetonitrile | [5] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Typically < 4 hours | [1] |

| Yield | Excellent (typically >90%) | [1][2] |

Characterization Data

Table 1: Spectroscopic Data for 2-iodo-1-methoxy-4-methylbenzene [6]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H). |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9. |

| GC-MS (m/z) | 248.00 (M⁺, 100%). |

It is expected that the ¹H NMR spectrum of this compound will show three distinct aromatic proton signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The chemical shifts of the methoxy and methyl protons will be in the expected regions. The ¹³C NMR will show eight distinct carbon signals, and the mass spectrum will exhibit a molecular ion peak at m/z 248.

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence of steps.

References

- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

physical and chemical properties of 4-Iodo-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Iodo-1-methoxy-2-methylbenzene. It includes detailed experimental protocols for its synthesis and application in cross-coupling reactions, alongside relevant data presented in a clear and accessible format for researchers and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is an aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodinated benzene ring with methoxy and methyl substituents, makes it a valuable building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents.

| Property | Value | Reference |

| CAS Number | 63452-69-7 | [1][2][3] |

| Molecular Formula | C₈H₉IO | [1][2][4] |

| Molecular Weight | 248.06 g/mol | [1][2][4] |

| Melting Point | 42-45 °C | [4][5] |

| Boiling Point | 129-130 °C (at 12 Torr) | [4][5] |

| Density | 1.634 g/cm³ (Predicted) | [4] |

| Appearance | Powder | [2] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Spectroscopic Data Analysis

Expected Spectroscopic Data for this compound:

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the methyl group (singlet, ~2.3 ppm), and aromatic protons (doublets and doublet of doublets in the range of 6.5-7.5 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the methoxy carbon (~56 ppm), the methyl carbon (~20 ppm), the carbon bearing the iodine (~85-95 ppm), and other aromatic carbons (in the range of 110-160 ppm). |

| Mass Spectrometry (GC-MS) | A molecular ion peak [M]⁺ at m/z ≈ 248. |

| FTIR | Characteristic C-H stretching vibrations for aromatic and aliphatic groups, C-O stretching for the ether linkage, and C-I stretching vibrations. |

Note: The expected values are based on the analysis of the isomer 2-iodo-1-methoxy-4-methylbenzene and general principles of NMR and IR spectroscopy.[6]

Synthesis and Reactivity

This compound is typically synthesized through the iodination of 1-methoxy-2-methylbenzene. It is a key substrate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in drug discovery and development.

General Synthesis Protocol: Iodination of an Electron-Rich Aromatic Compound

The following is a general procedure for the aerobic oxidative iodination of electron-rich aromatics, which can be adapted for the synthesis of this compound from 1-methoxy-2-methylbenzene.

Materials:

-

1-methoxy-2-methylbenzene (starting material)

-

Iodine (I₂)

-

A suitable catalyst (e.g., Fe(NO₃)₃·9H₂O)

-

An acidic medium (e.g., in situ generated from carbon dioxide and ethylene glycol)

-

Solvent (e.g., ethylene glycol)

Procedure:

-

To a reaction vessel, add the starting aromatic compound, iodine, the catalyst, and the solvent.

-

Pressurize the vessel with carbon dioxide.

-

Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and perform a suitable work-up, which typically involves extraction with an organic solvent and washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove unreacted iodine.

-

The crude product is then purified, commonly by column chromatography.

The following diagram illustrates a generalized workflow for this synthesis:

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

An arylboronic acid

-

A palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)

-

A base (e.g., K₂CO₃ or K₃PO₄)

-

A solvent system (e.g., DMF, or a mixture like 1,4-dioxane/water)

Procedure:

-

In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform a work-up, which typically involves dilution with water and extraction with an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Aryl iodides like this compound are important precursors in the synthesis of various pharmaceutically active compounds. Its utility has been demonstrated in the synthesis of inhibitors for protein kinase G and serotonin reuptake, highlighting its potential in the development of new therapeutics. The ability to participate in predictable and high-yielding cross-coupling reactions makes it a valuable tool for medicinal chemists in lead optimization and the generation of compound libraries for screening.

References

- 1. 1-Iodo-4-methoxy-2-methylbenzene | 63452-69-7 | NCA45269 [biosynth.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-IODO-4-METHOXY-2-METHYLBENZENE CAS#: 63452-69-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Iodo-1-methoxy-2-methylbenzene for Researchers and Drug Development Professionals

An authoritative guide on the structure, properties, and synthesis of 4-Iodo-1-methoxy-2-methylbenzene, a key building block in medicinal chemistry.

This technical document provides a comprehensive overview of this compound (CAS No. 75581-11-2), a substituted aromatic iodide of significant interest to researchers, scientists, and professionals in the field of drug development. This guide details its molecular structure, physicochemical properties, and provides a representative synthetic protocol.

Molecular Structure and Chemical Identity

This compound, also known by its synonym 4-Iodo-2-methylanisole, possesses a benzene ring substituted with an iodine atom, a methoxy group, and a methyl group. The molecular formula of this compound is C₈H₉IO.[1][2] The structural arrangement of these functional groups dictates its reactivity and utility as a versatile intermediate in organic synthesis.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. While specific experimental data for some properties of this particular isomer is limited in publicly available literature, data for closely related isomers are included for comparative purposes.

| Property | Value | Reference |

| CAS Number | 75581-11-2 | [1] |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [1] |

| Purity | ≥98.0% (by NMR) | |

| ¹H NMR Spectrum | Consistent with structure |

| Isomer Property (CAS 220728-62-1) | Value | Reference |

| Boiling Point | 255.2°C at 760 mmHg | [3] |

| Density | 1.634 g/cm³ | [3] |

| Flash Point | 108.2°C | [3] |

Synthesis Protocol: Iodination of 2-Methylanisole

A general and effective method for the synthesis of iodo-substituted anisoles involves the direct iodination of the corresponding anisole precursor. For this compound, a plausible synthetic route starts from 2-methylanisole. The following is a representative experimental protocol for the iodination of an activated aromatic ring, which can be adapted for the synthesis of the target compound.

Reaction: Electrophilic iodination of 2-methylanisole.

Reagents and Materials:

-

2-Methylanisole

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a periodate)

-

A suitable solvent (e.g., acetic acid, ethanol, or dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 2-methylanisole and a suitable solvent. The flask is equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Iodine: Iodine is added to the stirred solution.

-

Addition of Oxidizing Agent: The oxidizing agent is added dropwise to the reaction mixture. The temperature should be monitored and controlled, as the reaction may be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The excess iodine is quenched by the addition of a sodium thiosulfate solution. The aqueous layer is then neutralized with a sodium bicarbonate solution.

-

Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The following diagram illustrates a logical workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aryl iodides, such as this compound, are valuable building blocks in medicinal chemistry and drug discovery. The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The presence of the methoxy and methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, providing a handle for modulating the pharmacological activity of a target compound. These substituents can also serve as recognition elements for specific biological targets. The strategic placement of the iodine atom allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in a drug discovery program.

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs are present in various classes of biologically active molecules. Its utility lies in its potential as a key intermediate for the synthesis of complex organic molecules with potential therapeutic applications.

References

reactivity of the carbon-iodine bond in substituted aryl iodides

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Substituted Aryl Iodides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aryl iodides are pivotal intermediates in modern organic synthesis, prized for their high reactivity in a multitude of transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility is foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the carbon-iodine (C-I) bond is not static; it is profoundly influenced by the steric and electronic nature of substituents on the aromatic ring. This guide provides a comprehensive technical overview of the factors governing the reactivity of the C-I bond in substituted aryl iodides, with a focus on its behavior in key synthetic reactions. We will delve into the fundamental properties of the C-I bond, analyze substituent effects through the lens of physical organic chemistry, and provide detailed experimental protocols for cornerstone reactions.

Fundamental Properties of the Aryl Carbon-Iodine Bond

The C-I bond in aryl iodides is the most reactive among the aryl halides (I > Br > Cl > F) in many synthetically important reactions, such as palladium-catalyzed cross-couplings. This heightened reactivity stems from its intrinsic properties:

-

Bond Strength: The C(sp²)-I bond is the weakest among the carbon-halogen bonds. This lower bond dissociation energy (BDE) facilitates bond cleavage, which is often the rate-determining step in catalytic cycles, such as the oxidative addition to a metal center.[2]

-

Polarity and Polarizability: While the electronegativity difference between carbon and iodine is small, resulting in low bond polarity, the C-I bond is highly polarizable.[3] This means the electron cloud of the bond can be easily distorted by an approaching reagent or catalyst, facilitating interaction and reaction.

-

Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the stability of the anion, which is the conjugate base of a strong acid (HI).[4] This makes aryl iodides particularly susceptible to both metal-catalyzed and nucleophilic substitution reactions.[4]

Data Presentation: Bond Dissociation Energies (BDEs)

The following table summarizes the BDE for the C-X bond in phenyl halides, illustrating the relative weakness of the C-I bond.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~536 |

| C-Cl | ~421 |

| C-Br | ~357 |

| C-I | ~298 |

| (Note: Exact values can vary slightly depending on the measurement method.[5][6][7]) |

Factors Influencing C-I Bond Reactivity

The reactivity of the C-I bond can be precisely modulated by substituents on the aryl ring. These effects are broadly categorized as electronic and steric.

Electronic Effects of Substituents

The electronic nature of a substituent alters the electron density of the aromatic ring and, consequently, the C-I bond. These effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[8][9]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density of the aromatic ring.

-

In nucleophilic aromatic substitution (SNAr) , EWGs, particularly at the ortho and para positions, are crucial. They activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate.[4][10][11][12]

-

In palladium-catalyzed cross-coupling , the effect is more complex. While a more electron-poor aryl iodide can undergo oxidative addition more rapidly in many cases, the overall reaction rate depends on the specific mechanism and catalytic system.[13][14] For instance, reactions of electron-poor aryl iodides with certain copper complexes are faster than their electron-rich counterparts.[14]

-

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the ring.

-

In SNAr , EDGs deactivate the ring and slow down the reaction.

-

In electrophilic aromatic substitution , EDGs activate the ring.[15]

-

In metal-catalyzed cross-coupling , EDGs can sometimes slow the oxidative addition step compared to EWGs. However, the overall effect is system-dependent.

-

Data Presentation: Hammett Reaction Constants (ρ)

The Hammett reaction constant, ρ (rho), indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.[9]

| Reaction Type | Typical ρ Value | Implication for Aryl Iodides |

| Nucleophilic Aromatic Substitution (SNAr) | Large, Positive | Reaction is highly sensitive to and accelerated by electron-withdrawing groups that stabilize the negative intermediate.[8] |

| Oxidative Addition to Pd(0) | Positive | Generally, the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge on the ring in the transition state.[16][17] |

| Solvolysis of Benzylic Halides (SN1-like) | Large, Negative | Reaction is accelerated by electron-donating groups that stabilize the carbocation intermediate.[18] |

Steric Effects of Substituents

Steric hindrance, particularly from substituents at the ortho position, can significantly impact reactivity.

-

Inhibition: Traditionally, bulky ortho substituents are thought to slow reactions by sterically hindering the approach of a reagent or catalyst to the reaction center (the carbon atom of the C-I bond).

-

Acceleration: Counterintuitively, severe steric hindrance can sometimes dramatically accelerate reactions.[19][20] In certain Pd(0)-catalyzed activations, extreme crowding in both the aryl iodide and the catalyst can favor a 1-electron radical pathway over the conventional 2-electron oxidative addition mechanism.[19][21] This alternative pathway can be much faster for sterically demanding substrates.[20]

Key Reactions Involving the C-I Bond

The high reactivity of aryl iodides makes them ideal substrates for a wide range of powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, and their catalytic cycles almost invariably begin with the oxidative addition of the aryl halide to a Pd(0) complex.[13][22] The high reactivity of aryl iodides often allows these reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to other aryl halides.[23][24]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; add [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd2 [label="Ar-Pd(II)-I\n(Oxidative Adduct)", fillcolor="#F1F3F4"]; trans [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd2_r [label="Ar-Pd(II)-R'", fillcolor="#F1F3F4"]; elim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];

// Edges pd0 -> add [label="Ar-I"]; add -> pd2; pd2 -> trans [label="R'-[M]"]; trans -> pd2_r [label="I-[M]"]; pd2_r -> elim; elim -> pd0 [label="Ar-R' (Product)"];

// Styling pd0 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_r [fillcolor="#FBBC05", fontcolor="#202124"]; {rank=same; add; trans; elim;} } ` Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Couples an aryl iodide with an organoboron reagent (boronic acid or ester). [20, 29]

-

Sonogashira Coupling: Couples an aryl iodide with a terminal alkyne, typically using both palladium and copper catalysts. [3, 32, 33]

-

Heck Coupling: Couples an aryl iodide with an alkene.

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling an aryl iodide with an amine. [17]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resist nucleophilic attack, SNAr can occur if the ring is activated by potent EWGs. [5, 8, 10] The mechanism is a two-step addition-elimination process. The iodide is an excellent leaving group, facilitating the second, elimination step. [1]

// Reactants reactants [label=<

Aryl Iodide + Nucleophile

Aryl Iodide + Nucleophile

];

// Meisenheimer Complex meisenheimer [label=<

(Nu)]⁻) Meisenheimer Complex

(Resonance-Stabilized)

Meisenheimer Complex

(Resonance-Stabilized)

];

// Products products [label=<

Product + Iodide

Product + Iodide

];

// Transitions step1 [label="Step 1: Addition\n(slow, rds)", shape=box, style=dashed, fontcolor="#202124"]; step2 [label="Step 2: Elimination\n(fast)", shape=box, style=dashed, fontcolor="#202124"];

// Edges reactants -> step1 [arrowhead=none]; step1 -> meisenheimer; meisenheimer -> step2 [arrowhead=none]; step2 -> products;

// Invisible nodes for alignment subgraph { rank = same; reactants; meisenheimer; products; } } ` Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key reactions. Note: These are representative procedures and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling between an aryl iodide and a phenylboronic acid.[25][26][27]

-

Materials:

-

Substituted Aryl Iodide (1.0 eq)

-

Aryl Boronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

-

Inert Gas (Nitrogen or Argon)

-

-

Equipment:

-

Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert atmosphere manifold (Schlenk line or glovebox)

-

Heating mantle or oil bath

-

-

Procedure:

-

Reaction Setup: To the reaction flask, add the aryl iodide, aryl boronic acid, and base under a positive pressure of inert gas.

-

Solvent Addition: Add the solvent system via syringe. The mixture is often biphasic.

-

Degassing: Degas the reaction mixture thoroughly by bubbling inert gas through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.

-

Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Protocol: Sonogashira Coupling

This protocol outlines a copper-co-catalyzed coupling of an aryl iodide with a terminal alkyne.[23][28]

-

Materials:

-

Substituted Aryl Iodide (1.0 eq)

-

Terminal Alkyne (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) Co-catalyst (e.g., CuI, 0.5-2 mol%)

-

Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous Co-solvent (e.g., THF, DMF) (Optional)

-

Inert Gas (Nitrogen or Argon)

-

-

Equipment:

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Inert atmosphere manifold

-

Syringes for liquid transfer

-

-

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide to the Schlenk flask.

-

Solvent/Base Addition: Add the anhydrous co-solvent (if used), followed by the amine base and the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently if necessary. The reaction is often rapid for aryl iodides. Monitor progress by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Redissolve the crude material in a solvent like diethyl ether or ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

-

// Nodes setup [label="1. Reaction Setup\n(Reagents, Solvent, Inert Gas)"]; reaction [label="2. Reaction\n(Heating, Stirring, Monitoring)"]; workup [label="3. Aqueous Workup\n(Quenching, Extraction)"]; purify [label="4. Purification\n(Chromatography)"]; analysis [label="5. Product Analysis\n(NMR, MS)"];

// Edges setup -> reaction; reaction -> workup; workup -> purify; purify -> analysis;

// Styling setup [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [fillcolor="#FBBC05", fontcolor="#202124"]; purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } ` Caption: General workflow for a cross-coupling reaction.

Conclusion

The carbon-iodine bond in substituted aryl iodides is a highly tunable and reactive functional group that serves as a linchpin in modern organic synthesis. Its inherent weakness and the excellent leaving group ability of iodide confer high reactivity, which can be further modulated by the strategic placement of substituents on the aromatic ring. Electron-withdrawing groups are key to activating the substrate for SNAr reactions, while both electronic and steric factors play a nuanced role in the efficiency of metal-catalyzed cross-coupling reactions. A thorough understanding of these principles is essential for researchers in medicinal chemistry and materials science to design efficient synthetic routes and develop novel molecules.

References

- 1. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. benchchem.com [benchchem.com]

- 14. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. web.viu.ca [web.viu.ca]

- 19. researchgate.net [researchgate.net]

- 20. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition | Semantic Scholar [semanticscholar.org]

- 22. jmcct.com [jmcct.com]

- 23. benchchem.com [benchchem.com]

- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 28. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodo-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a detailed overview of the predicted ¹H and ¹³C NMR spectral data for 4-Iodo-1-methoxy-2-methylbenzene. Due to the absence of publicly available experimental spectra for this specific isomer, this document utilizes predicted data generated from established computational models. These predictions serve as a valuable reference for researchers working with this and structurally related compounds. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of high-quality NMR data for small organic molecules.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the chemical shifts (δ) in parts per million (ppm), the spin-spin coupling constants (J) in Hertz (Hz), and the signal multiplicities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.51 | d | ~2.2 | 1H | H-5 |

| ~7.38 | dd | ~8.4, 2.2 | 1H | H-3 |

| ~6.65 | d | ~8.4 | 1H | H-6 |

| ~3.84 | s | - | 3H | -OCH₃ |

| ~2.18 | s | - | 3H | -CH₃ |

Note: The predicted chemical shifts and coupling constants may vary slightly from experimental values depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.9 | C-1 |

| ~139.8 | C-3 |

| ~138.4 | C-5 |

| ~127.2 | C-2 |

| ~110.8 | C-6 |

| ~85.7 | C-4 |

| ~55.6 | -OCH₃ |

| ~16.2 | -CH₃ |

Note: In standard proton-decoupled ¹³C NMR spectra, the signal intensities are not directly proportional to the number of carbon atoms.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical correlation between the chemical structure of this compound and its predicted ¹H and ¹³C NMR chemical shifts.

Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound. This protocol is based on standard procedures for a 400 MHz NMR spectrometer.[1][2] Instrument-specific parameters may require optimization.[3]

Sample Preparation

-

Sample Quantity : For a ¹H NMR spectrum, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent.[3] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2] Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds. Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ can be used depending on the sample's solubility.[1]

-

Dissolution and Filtration : Dissolve the sample completely in the chosen deuterated solvent in a small vial. To ensure a homogeneous magnetic field and prevent poor shimming, it is crucial to remove any particulate matter.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent at a concentration of 0.03-0.05% (v/v).[3]

NMR Instrument Operation (Generalized for a 400 MHz Spectrometer)

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR data acquisition.

1. Instrument Setup and Sample Insertion

-

Log in to the spectrometer's control software.

-

Eject any existing sample from the magnet.

-

Carefully insert the prepared NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.

2. Locking and Shimming

-

The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.[3]

-

Number of Scans (NS) : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay (D1) : A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.[3]

-

Spectral Width (SW) : A typical spectral width for ¹H NMR is -2 to 14 ppm.

4. ¹³C NMR Acquisition Parameters

-

Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans (NS) : A significantly larger number of scans (e.g., 128 to 1024 or more) is required depending on the sample concentration.

-

Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.

-

Spectral Width (SW) : A typical spectral width for ¹³C NMR is 0 to 220 ppm.

5. Data Processing

-

After data acquisition, a Fourier transform is applied to convert the free induction decay (FID) into the frequency-domain spectrum.

-

The spectrum is then phased to ensure all peaks are in the absorptive mode.

-

A baseline correction is applied to obtain a flat baseline.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical sciences. The included generalized experimental protocols offer a solid foundation for the acquisition of high-quality NMR data for this and similar small organic molecules. The visualization of the structure-spectra correlation aims to facilitate a deeper understanding of the relationship between molecular structure and its NMR signature.

References

An In-depth Technical Guide to the Synthesis of Iodinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Iodinated aromatic compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of these valuable compounds, complete with experimental protocols and quantitative data to facilitate practical application.

Core Synthetic Strategies and Key Starting Materials

The synthesis of iodinated aromatic compounds can be broadly categorized into several key methodologies, each accommodating different starting materials and functional group tolerances. The choice of a particular method depends on the electronic nature of the aromatic substrate, the desired regioselectivity, and the overall synthetic strategy.

The primary starting materials for the synthesis of iodinated aromatic compounds include:

-

Activated Arenes (Phenols and Anilines): Electron-rich aromatic systems that readily undergo electrophilic substitution.

-

Aryl Amines: Versatile precursors for the Sandmeyer reaction, allowing for the introduction of iodine via a diazonium salt intermediate.

-

Unactivated Arenes: Aromatic hydrocarbons that require more forcing conditions or catalytic activation for iodination.

-

Aryl Halides: Precursors for halogen exchange reactions.

-

Organometallic Reagents: Including arylboronic acids and organolithium species, which can be converted to aryl iodides.

-

Arylhydrazines: Serve as precursors in metal-free iodination reactions.

The following sections will delve into the specifics of each synthetic approach, providing comparative data and detailed experimental procedures.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental and widely used method for the direct iodination of aromatic rings, particularly for electron-rich substrates like phenols and anilines.[1] Due to the low reactivity of molecular iodine (I₂), an activating agent, such as an oxidizing agent or a Lewis acid, is typically required to generate a more potent electrophilic iodine species ("I⁺").[2]

Common Reagents and Conditions

A variety of reagents can be employed for electrophilic iodination, each with its own advantages and limitations. Common iodinating agents include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), and iodine monochloride (ICl).[1][3][4]

Quantitative Data for Electrophilic Iodination of Anisole

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| I₂ / H₂O₂ / H₂SO₄ | Methanol | 25 | 2 | 95 | [5] |

| NIS / TFA (cat.) | Acetonitrile | 20 | 0.5 | 98 | [5] |

| I₂ / AgNO₃ | Methanol | 25 | 1 | 92 | [4] |

| I₂ / HIO₃ / H₂SO₄ | Acetic Acid | 70 | 3 | 85 | [6] |

Experimental Protocol: Iodination of Anisole using NIS

-

To a solution of anisole (1.08 g, 10 mmol) in acetonitrile (20 mL) is added N-iodosuccinimide (2.25 g, 10 mmol).

-

Trifluoroacetic acid (0.077 mL, 1 mmol) is then added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

-

The mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-iodoanisole.

Caption: General mechanism of Electrophilic Aromatic Iodination (SEAr).

The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for the synthesis of aryl iodides from aryl amines.[7][8] The process involves the diazotization of a primary aryl amine to form an aryl diazonium salt, which is then treated with an iodide source, typically potassium iodide (KI), to yield the corresponding aryl iodide.[9][10] A copper(I) catalyst is often not required for the iodination step, which is a key difference from the synthesis of aryl chlorides and bromides via the Sandmeyer reaction.[9]

Quantitative Data for the Sandmeyer Reaction

| Starting Aryl Amine | Product | Yield (%) | Reference |

| Aniline | Iodobenzene | 80-90 | [9] |

| 4-Nitroaniline | 4-Iodonitrobenzene | 75-85 | [11] |

| 2-Chloroaniline | 2-Chloroiodobenzene | 70-80 | [4] |

| 4-Methoxyaniline | 4-Iodoanisole | 85-95 | [9] |

Experimental Protocol: Synthesis of 4-Iodotoluene from p-Toluidine

-

Dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 4-iodotoluene.

Caption: Workflow for the Sandmeyer synthesis of aryl iodides.

Transition-Metal-Catalyzed C-H Iodination

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of aryl iodides.[12] These methods allow for the direct iodination of arene C-H bonds, often with high regioselectivity that is complementary to classical electrophilic substitution.[13] Palladium is a commonly used catalyst for these transformations.[14]

Quantitative Data for Pd-Catalyzed C-H Iodination

| Substrate | Iodinating Agent | Catalyst | Ligand | Yield (%) | Reference |

| Phenylacetic Acid | I₂ | Pd(OAc)₂ | (none) | 85 (ortho) | [12] |

| 1,3-Dimethoxybenzene | NIS | Pd(OAc)₂ | Ac-Gly-OH | 90 | [13] |

| Toluene | I₂ | Pd(OAc)₂ | 3-Nitropyridine | 75 (meta) | [14] |

| Hydrocinnamic Acid | 2-Nitrophenyl Iodide | Pd(OAc)₂ | Ac-Gly-OH | 88 (meta) | [15] |

Experimental Protocol: Pd-Catalyzed ortho-Iodination of Phenylacetic Acid

-

In a sealed tube, combine phenylacetic acid (136 mg, 1 mmol), I₂ (381 mg, 1.5 mmol), and Pd(OAc)₂ (11.2 mg, 0.05 mmol).

-

Add trifluoroacetic acid (4 mL) as the solvent.

-

Heat the mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the solution with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the ortho-iodinated product.

Caption: General experimental workflow for C-H iodination.

Other Synthetic Methods

Beyond the primary methods discussed, several other strategies are valuable for the synthesis of iodinated aromatic compounds.

-

Halogen Exchange (Finkelstein Reaction): This method involves the conversion of an aryl bromide or chloride to an aryl iodide using an iodide salt, often in the presence of a copper catalyst.[6]

-

Iodination of Organometallic Reagents: Arylboronic acids, arylsilanes, and organolithium compounds can be effectively converted to aryl iodides. For instance, lithiation of an arene with an organolithium reagent followed by quenching with iodine is a common approach.[1]

-

From Arylhydrazines: A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in DMSO.[16]

Experimental Protocol: Iodination of Phenylboronic Acid

-

Dissolve phenylboronic acid (1.22 g, 10 mmol) in methanol (20 mL).

-

Add a solution of sodium iodide (1.50 g, 10 mmol) in water (10 mL).

-

Add an aqueous solution of chloramine-T (2.28 g, 10 mmol) dropwise at room temperature.

-

Stir the mixture for 1 hour.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give iodobenzene.

Conclusion

The synthesis of iodinated aromatic compounds is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of starting material and reaction conditions is crucial for achieving the desired product in high yield and purity. This guide has outlined the most prominent strategies, from classical electrophilic aromatic substitution and the Sandmeyer reaction to modern transition-metal-catalyzed C-H activation. The provided data and protocols serve as a practical resource for researchers and professionals in drug development and other areas of chemical science, facilitating the efficient synthesis of these important building blocks.

References

- 1. Iodination - Common Conditions [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chinesechemsoc.org [chinesechemsoc.org]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Research Applications of 4-Iodo-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methoxy-2-methylbenzene, a substituted aromatic iodide, serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of iodo, methoxy, and methyl groups on the benzene ring allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. This technical guide explores the core applications of this compound in research, with a particular focus on its role in the construction of bioactive compounds and functional materials. We will delve into its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate its application in the laboratory.

Chemical Properties and Reactivity

This compound, with the chemical formula C₈H₉IO, possesses a unique reactivity profile primarily dictated by the carbon-iodine (C-I) bond. The iodo group is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity of the C-I bond and the regioselectivity of subsequent reactions.

Table 1: Physicochemical Properties of this compound Isomers

| Property | This compound | 4-Iodo-2-methoxy-1-methylbenzene |

| CAS Number | 75581-11-2, 63452-69-7 | 220728-62-1 |

| Molecular Formula | C₈H₉IO | C₈H₉IO |

| Molecular Weight | 248.06 g/mol | 248.06 g/mol |

| Boiling Point | Not specified | 255.2°C at 760 mmHg[1] |

| Density | Not specified | 1.634 g/cm³[1] |

| Flash Point | Not specified | 108.2°C[1] |

Core Applications in Research: A Hub for Molecular Elaboration

The primary application of this compound in research lies in its role as a versatile scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools in modern organic chemistry for the construction of biaryl, aryl-alkyne, and aryl-alkene moieties, respectively. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions.

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and liquid crystals. This compound can be coupled with a variety of arylboronic acids or their esters to generate substituted biaryl systems.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Iodoanisole Derivatives

| Entry | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | - | 41-92 |

| 2 | 1-Iodo-2-methylbenzene | 3-Methoxyphenylboronic acid | PdCl₂(dppp)/KI | Cs₂CO₃ | Toluene | 90 | 15 | 80 |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/water or DMF).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl-alkynes. These structures are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Table 3: Representative Sonogashira Coupling Reactions with Iodoanisole Derivatives

| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Trimethylsilylacetylene | Pd catalyst / CuI | Triethylamine | Triethylamine | Room Temp. | 2 | 98 |

| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 80 | - | 60 |

Experimental Protocol: Generalized Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

The Heck reaction provides a method for the C-C coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a cornerstone of organic synthesis for the creation of stilbenes, cinnamates, and other important olefinic compounds.

Table 4: Representative Heck Coupling Reactions with Iodoanisole

| Entry | Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Styrene | Pd on silica | DIPEA | scCO₂/THF/Methanol | 145 | - |

| 2 | 4-Iodoanisole | Methyl acrylate | Pd on silica | DIPEA | scCO₂/THF/Methanol | 155 | - |

Experimental Protocol: Generalized Heck Reaction

-

In a reaction vessel, combine the aryl iodide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 mmol).

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture to the required temperature (often >100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired substituted alkene.

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules and Materials

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Pharmaceutical Intermediates

Patents have disclosed the use of 1-Iodo-4-methoxy-2-methylbenzene in the synthesis of compounds with inhibitory activity against protein kinase G, suggesting its potential as an intermediate in the development of novel therapeutics.[3] The ability to readily introduce diverse functionalities through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Materials Science

The biaryl and extended π-systems that can be constructed from this compound are of interest in the field of materials science. For instance, substituted biaryls are core components of many liquid crystal materials used in display technologies. The precise control over molecular structure afforded by cross-coupling reactions is crucial for tuning the mesomorphic properties of these materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various research and development areas. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient routes to complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a reliable and adaptable platform for the construction of novel bioactive molecules and functional materials. The experimental protocols and data presented in this guide serve as a practical resource for harnessing the synthetic potential of this compound in the laboratory.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 4-Iodo-1-methoxy-2-methylbenzene

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 4-Iodo-1-methoxy-2-methylbenzene. The following information is extrapolated from the safety data for the closely related compound, 4-Iodoanisole (1-Iodo-4-methoxybenzene), and should be used as a guide for handling this compound with the utmost caution, treating it as a substance with unknown toxicity.

This guide is intended for researchers, scientists, and drug development professionals. It is crucial to conduct a thorough risk assessment before handling this chemical and to always adhere to established laboratory safety protocols.

Hazard Identification and Classification

Based on the data for 4-Iodoanisole, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2]

-

Light Sensitivity: The compound is light-sensitive.[1][3][4]

The following table summarizes the GHS hazard classifications for the analogous compound, 4-Iodoanisole.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the related compound 4-Iodoanisole. These values should be considered as estimates for this compound.

| Property | Value | Source |

| Appearance | Yellow to brown powder | [1] |

| Molecular Formula | C8H9IO | [5] |

| Molecular Weight | 248.06 g/mol | [5] |

| Melting Point | 46 - 51 °C / 114.8 - 123.8 °F | [3][4] |

| Boiling Point | 237 °C / 458.6 °F @ 726 mmHg | [3] |

| Flash Point | > 110 °C / > 230 °F | [3] |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to prevent dust inhalation.[6]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Minimize dust generation and accumulation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][3]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible substances.[1]

First Aid Measures

The following first aid procedures are based on the potential hazards and should be administered promptly.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Chemical Spill Response Workflow.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the procedure for safely weighing the powdered form of this compound and preparing a solution.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.[6]

-

Assemble all necessary equipment (e.g., analytical balance, glassware, spatulas, solvent) and place it within the fume hood.

-

Don the appropriate PPE as detailed in the PPE section.

-

-

Weighing the Compound:

-

Perform all weighing operations within the chemical fume hood.[6]

-

Use a tared weigh boat or directly weigh the compound into the receiving vessel.

-

Carefully open the container of this compound.

-

Use a clean spatula to transfer the desired amount of powder, handling it gently to avoid creating dust.[6]

-

Once the desired amount is weighed, securely close the primary container.

-

-

Solution Preparation:

-

Slowly add the desired solvent to the vessel containing the weighed powder.

-

Ensure the addition is done in a controlled manner to avoid splashing.

-

Mix the solution using a magnetic stirrer or other appropriate method until the solid is fully dissolved.

-

Keep the container closed as much as possible during the dissolution process.

-

-

Decontamination and Waste Disposal:

-

Clean all glassware and equipment that came into contact with the chemical.

-

Dispose of any contaminated materials (e.g., weigh boats, gloves, bench paper) in a designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][7]

References

A Comprehensive Technical Guide to the Synthesis of Substituted Iodoanisoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing substituted iodoanisoles. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, owing to the reactivity of the carbon-iodine bond in cross-coupling reactions. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows.

Introduction

Substituted iodoanisoles are aromatic compounds featuring a methoxy group and an iodine atom on a benzene ring. The relative positions of these substituents significantly influence the molecule's reactivity and steric properties, making the regioselective synthesis of specific isomers a critical aspect of their chemistry. The primary methods for their synthesis can be broadly categorized into three main approaches: the Sandmeyer reaction of substituted anisidines, direct electrophilic iodination of substituted anisoles, and transition-metal-catalyzed C-H iodination. Each of these methods offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.

The Sandmeyer Reaction: A Regiospecific Approach

The Sandmeyer reaction is a classic and highly reliable method for the synthesis of aryl iodides from primary aromatic amines.[1][2][3] This method is particularly advantageous for the synthesis of specific iodoanisole isomers that are difficult to obtain through direct iodination, as the position of the iodine atom is determined by the starting anisidine isomer.[1] The reaction proceeds via the diazotization of an anisidine derivative, followed by the displacement of the diazonium group with iodide.[2][3]

General Workflow for the Sandmeyer Reaction

The overall process of the Sandmeyer reaction for the synthesis of iodoanisoles can be visualized as a two-step sequence: diazotization of the starting anisidine and the subsequent reaction with an iodide salt.

Caption: Workflow for the Sandmeyer synthesis of iodoanisoles.

Experimental Protocol: Synthesis of 4-Iodoanisole from p-Anisidine

This protocol is a representative example of the Sandmeyer reaction.

Materials:

-

p-Anisidine

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (for workup)

-

Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

-

Diazotization:

-

In a flask, dissolve p-anisidine in a solution of concentrated HCl or H₂SO₄ and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C.

-

-

Iodide Displacement:

-

In a separate beaker, dissolve KI in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle warming may be required to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Extract the crude product with a suitable organic solvent like ether or dichloromethane.

-

Wash the organic layer with an aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude iodoanisole can be further purified by distillation or recrystallization.

-

Quantitative Data for Sandmeyer Synthesis of Iodoanisoles

| Starting Anisidine | Product | Yield (%) | Reference |

| 3,5-Dimethoxyaniline | 1-Iodo-3,5-dimethoxybenzene | 75 | [4] |

| 4-Aminobenzaldehyde derivative | Corresponding iodo-derivative | 74 (of alcohol precursor) | [4] |

Direct Electrophilic Iodination